(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a nitro group, two chlorine atoms, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2,6-dichloro-3-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Carboxylic acids, aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and chlorine atoms play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenolindophenol: A redox indicator used in biological studies.
2,6-Dichlorobenzoic acid: A compound with similar structural features but different functional groups.
Uniqueness
(E)-3-(2,6-Dichloro-3-nitrophenyl)prop-2-enoic acid is unique due to the combination of its nitro group, chlorine atoms, and propenoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(2,6-dichloro-3-nitrophenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO4/c10-6-2-3-7(12(15)16)9(11)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULILHHABHSQIS-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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